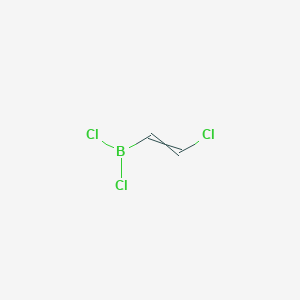

Dichloro(2-chloroethenyl)borane

Description

Properties

CAS No. |

5035-74-5 |

|---|---|

Molecular Formula |

C2H2BCl3 |

Molecular Weight |

143.2 g/mol |

IUPAC Name |

dichloro(2-chloroethenyl)borane |

InChI |

InChI=1S/C2H2BCl3/c4-2-1-3(5)6/h1-2H |

InChI Key |

DDKJPUMBDNDTDZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C=CCl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloro 2 Chloroethenyl Borane

Vinylation Pathways for the Preparation of (2-Chloroethenyl)dichloroborane

The direct addition of a dichloroboryl group to acetylene (B1199291), a process known as vinylation, represents a primary route to (2-chloroethenyl)dichloroborane. This transformation involves the reaction of boron trichloride (B1173362) with acetylene.

Reaction of Boron Trichloride with Acetylene

The reaction between boron trichloride (BCl₃), a powerful Lewis acid, and acetylene is a fundamental method for creating the vinylborane (B8500763) skeleton. wikipedia.org The analogous reaction using boron tribromide (BBr₃) has been studied, providing significant insights into the factors that control the reaction's outcome. acs.org In this process, acetylene gas is typically introduced into neat or dissolved BCl₃.

The stereoselectivity and rate of the vinylation reaction are highly sensitive to the presence of catalytic species, particularly protic acids like hydrogen halides (HX). In the analogous bromoboration of acetylene with BBr₃, the presence of hydrogen bromide (HBr) was found to catalyze the isomerization of the initial Z-isomer product to the more stable E-isomer. acs.org It is proposed that HBr, present as an impurity or generated in situ, facilitates this conversion. acs.org Adding a small amount of water to the reaction mixture, which would generate more HBr, led to a predominance of the trans (E) adduct. acs.org Conversely, careful purification of the boron trihalide to remove any HBr resulted in a higher proportion of the initial cis (Z) product. acs.org These findings suggest that controlling the concentration of HCl is crucial for directing the stereochemical outcome of the reaction between BCl₃ and acetylene.

The ratio of reactants is a critical parameter in the synthesis of vinylboranes. In the addition of boron trihalides to acetylene, using an excess of acetylene can lead to the formation of higher adducts, where more than one acetylene molecule reacts with the borane (B79455). acs.org To favor the formation of the desired 1:1 adduct, (2-chloroethenyl)dichloroborane, the stoichiometry must be carefully controlled. In a related procedure for the bromoboration of acetylene, the reaction was monitored by the consumption of acetylene gas, and the process was stopped after approximately 80% of the expected amount was consumed to optimize the yield of the monovinyl product. acs.org

The table below, based on findings from the analogous bromoboration reaction, illustrates how different conditions, including the presence of catalytic HBr (analogous to HCl), can affect the product distribution. acs.org

Table 1: Influence of Catalytic HBr on the Stereochemical Outcome of Acetylene Bromoboration

| Entry | Conditions | Isomer Ratio (Z:E) | Notes |

|---|---|---|---|

| 1 | BBr₃ as purchased | 20:80 to 40:60 | Significant isomerization to the E-isomer observed. |

| 2 | Purified BBr₃ | 85:15 | Removal of HBr minimizes isomerization, favoring the Z-isomer. |

| 3 | BBr₃ with added H₂O | Predominantly E-isomer | Increased HBr concentration accelerates isomerization to completion. |

Data derived from the analogous reaction with Boron Tribromide. acs.org

Postulated Mechanistic Insights into Vinylation

The mechanism of the vinylation of acetylene with boron trihalides is thought to proceed via a syn-addition pathway, where the boron and the halide atom add across the triple bond from the same side, initially forming the Z-isomer. acs.org However, as noted, this kinetic product can then isomerize to the thermodynamically more stable E-isomer, a process catalyzed by the corresponding hydrogen halide. acs.org

Computational studies on the bromoboration reaction suggest that the presence of a bromide anion can facilitate the addition through a transition state involving a quaternary boron intermediate. acs.org A similar mechanism can be postulated for the chloroboration reaction, where a chloride ion could assist in the addition of BCl₃ to acetylene. The depletion of the catalytic hydrogen halide (e.g., HCl) through its own addition to acetylene to form vinyl chloride would explain why the isomerization process might cease over time. acs.org

Hydroboration Approaches to Halogenated Ethylborane Derivatives

An alternative strategy for synthesizing related halogenated boranes involves the hydroboration of a vinyl halide, such as vinyl chloride. This approach, however, often leads to different products and intermediates compared to the direct vinylation of acetylene.

Generation of Thermally Unstable β-Chloroethylborane Intermediates

The hydroboration of vinyl chloride with a borane source like dichloroborane (HBCl₂) would be expected to proceed with the boron atom adding to the less substituted carbon of the double bond. This regioselectivity would place the boron on the terminal carbon and result in the formation of a β-chloroethylborane intermediate.

However, studies on the hydroboration of vinyl halides with other boranes, such as mesitylborane, have revealed that this reaction can lead to a transfer of the halogen atom from the carbon to the boron atom. rsc.org This suggests that the initially formed β-haloalkylborane is unstable and rearranges. The formation of (mesityl)(alkyl)haloboranes from the reaction of mesitylborane with vinyl halides demonstrates this halogen-transfer hydroboration. rsc.org DFT calculations support a mechanism where the formation of these products involves concomitant pathways derived from the regioselectivity of the initial hydroboration step. rsc.org

Therefore, the hydroboration of vinyl chloride with a suitable borane is not a direct route to dichloro(2-chloroethenyl)borane but rather leads to the formation of ethylborane derivatives where the chlorine has potentially migrated to the boron atom, or results in other rearranged or eliminated products due to the inherent instability of the β-chloroethylborane intermediate. The use of stable and reactive dichloroborane adducts, such as dioxane-dichloroborane, could be a potential starting point for such investigations. nih.gov

Pathways of β-Elimination in Hydroboration Reactions

The hydroboration of vinyl halides presents a unique synthetic route where a halogen atom is transferred from the carbon of the starting material to the boron atom in the final product. rsc.org This transformation is not straightforward and involves complex mechanistic pathways, including the potential for β-elimination.

In the context of organometallic chemistry, β-elimination is a common reaction pathway for metal alkyls containing β-hydrogens, provided there is an open coordination site on the metal. libretexts.org This process involves the cleavage of a σ-bond and the formation of a π-bond, with a leaving group departing from the β-position relative to the nucleophilic pair of electrons. libretexts.org While classically associated with transition metals, analogous elimination processes can be considered in the context of hydroboration intermediates.

For instance, the hydroboration of a vinyl halide initially forms an organoborane intermediate. If this intermediate possesses a hydrogen atom on the carbon β to the boron-carbon bond, a β-hydride elimination can occur, leading to the formation of an alkene and a haloborane. The stability of the resulting products and the reaction conditions play a significant role in determining the favorability of this pathway. The presence of a halogen on the vinyl substrate introduces additional complexity, as β-halo elimination could also be a competing pathway.

Regioselectivity and Hydroborating Agent Effects

Regioselectivity in hydroboration refers to the preferential addition of the boron atom to a specific carbon atom of an unsymmetrical alkene. In the hydroboration of vinyl halides, the choice of the hydroborating agent can significantly influence the regiochemical outcome. masterorganicchemistry.comrsc.org

Generally, hydroboration-oxidation reactions are known for their "anti-Markovnikov" regioselectivity, where the boron adds to the less substituted carbon of the double bond. masterorganicchemistry.comyoutube.com This preference is explained by both steric and electronic factors. Sterically, the bulky borane group favors attachment to the less hindered carbon. Electronically, in the transition state, the more electronegative hydrogen atom (in the B-H bond, hydrogen is δ-) aligns with the more substituted carbon, which can better stabilize a partial positive charge. masterorganicchemistry.com

However, the use of different hydroborating agents, such as dialkylboranes (e.g., disiamylborane (B86530) or 9-BBN), can enhance this regioselectivity compared to borane (BH₃) itself. masterorganicchemistry.comrsc.org These bulkier reagents exhibit greater steric hindrance, further directing the boron atom to the terminal carbon of the vinyl halide. DFT calculations have shown that the formation of (mesityl)(alkyl)haloboranes from the hydroboration of vinyl halides involves two concurrent pathways arising from the regioselectivity of the initial hydroboration step. rsc.org

| Hydroborating Agent | General Regioselectivity | Key Characteristics |

| Borane (BH₃) | Anti-Markovnikov | Standard reagent, can sometimes lead to mixtures of regioisomers. |

| Disiamylborane | High Anti-Markovnikov | Sterically hindered, improves regioselectivity for terminal boron addition. |

| 9-BBN | High Anti-Markovnikov | Sterically demanding, offers excellent regioselectivity. |

| Mesitylborane | Complex | Reactivity leads to halogen transfer from carbon to boron. rsc.org |

Haloboration of Alkynes as a Synthetic Strategy

An alternative and direct method for the synthesis of this compound is the haloboration of alkynes. This approach involves the addition of a boron halide across the carbon-carbon triple bond.

Formation of Dichloro(2-chlorovinyl)borane from Boron Trichloride and Acetylene

The reaction of boron trichloride (BCl₃) with acetylene is a key method for synthesizing this compound. rsc.org Early work demonstrated that this reaction could be achieved at elevated temperatures (150–300 °C) using a mercury(I) chloride catalyst on activated carbon. rsc.org Subsequent studies under similar conditions confirmed the formation of the product, and dipole moment measurements suggested the predominant formation of the trans-isomer. rsc.org

The mechanism of haloboration can proceed through different pathways. For the reaction between BBr₃ and acetylene, theoretical calculations suggest that acetylene first forms a π-complex with the boron halide. This complex is then attacked by a halide ion to form a borate (B1201080) intermediate, which subsequently leads to the final product. rsc.org A similar mechanism can be envisioned for the chloroboration with BCl₃.

Product Diversity in Haloboration Reactions

Haloboration reactions can yield a variety of products depending on the specific alkyne and boron halide used. For instance, the reaction of BBr₃ with acetylene at room temperature readily produces the corresponding brominated vinylborane, a transformation facilitated by the higher Lewis acidity of BBr₃ compared to BCl₃. rsc.org The stereochemistry of the addition is often trans, as confirmed by the conversion of the product to the known E-isomer after alcoholysis. rsc.org

Furthermore, the nature of the substituents on the alkyne can influence the reaction outcome. While terminal alkynes generally undergo haloboration, the reaction conditions and the specific boron halide can also lead to carboboration products in some cases. rsc.org The resulting vinylboronates are valuable intermediates, as the stereochemistry of the double bond is retained in subsequent cross-coupling reactions, making them useful in the synthesis of complex organic molecules like polyene natural products. rsc.org

Disproportionation and Exchange Reactions in Chlorovinylborane Synthesis

Organoboranes, including chlorovinylboranes, can undergo disproportionation and exchange reactions, which can affect the purity and composition of the desired product.

Disproportionation Mechanisms of (2-Chlorovinyl)dichloroborane

(2-Chlorovinyl)dichloroborane can undergo disproportionation, a process where two molecules of the same compound react to form two different compounds. In this case, it can lead to the formation of bis(2-chlorovinyl)chloroborane and boron trichloride. The mechanism for this process likely involves the formation of a bridged dimer intermediate, facilitating the exchange of the chlorovinyl and chloro substituents on the boron atoms. The equilibrium of this reaction can be influenced by factors such as temperature and the presence of other Lewis acids or bases. While specific studies on the disproportionation of (2-chlorovinyl)dichloroborane are not extensively detailed in the provided context, the general principles of organoborane chemistry suggest that such exchange reactions are plausible and need to be considered during its synthesis and storage.

Exchange Reactions Involving Organomercury Compounds and Boron Halides

The synthesis of this compound can be achieved through the reaction of organomercury compounds with boron halides. This method relies on the principle of transmetalation, where a vinyl group is transferred from a mercury atom to a boron atom, with the concurrent exchange of a halide.

A key example of this synthetic approach is the reaction of bis(trans-β-chlorovinyl)mercury with boron trichloride. This reaction proceeds to yield dichloro(trans-β-chlorovinyl)borane and trans-β-chlorovinylmercuric chloride. The general scheme for this reaction is as follows:

(ClCH=CH)₂Hg + BCl₃ → ClCH=CHBCl₂ + ClCH=CHHgCl

This reaction is typically conducted in the absence of a solvent. The reactants, bis(trans-β-chlorovinyl)mercury and boron trichloride, are mixed and allowed to react. The progress of the reaction can be observed by the formation of the products.

Detailed research has shown that the reaction can be driven to completion by heating the mixture. For instance, heating the reactants at 100-120°C for a duration of 30 minutes results in a high yield of the desired dichloro(trans-β-chlorovinyl)borane. The product can then be isolated from the reaction mixture by distillation. The less volatile by-product, trans-β-chlorovinylmercuric chloride, remains in the reaction vessel.

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including elemental analysis and boiling point determination.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | By-product | Yield (%) | Boiling Point (°C) |

| Bis(trans-β-chlorovinyl)mercury | Boron Trichloride | 100-120°C, 30 min | Dichloro(trans-β-chlorovinyl)borane | trans-β-Chlorovinylmercuric chloride | 84 | 112-113 |

Applications in Organic Synthesis Research

Utility as a Versatile Intermediate for Diverse Organoboron Compounds

Dichloro(2-chloroethenyl)borane, also known as (2-chlorovinyl)dichloroborane, is a key intermediate for the synthesis of more complex organoboron compounds. The high reactivity of the chlorine atoms attached to the boron center allows them to be readily substituted, providing a pathway to a variety of derivatives without altering the core carbon-boron bonds datapdf.com.

One of the primary methods for its synthesis is the vapor-phase reaction between boron trichloride (B1173362) and acetylene (B1199291), a process known as vinylation, often facilitated by a catalyst datapdf.com. This reaction primarily yields (2-chlorovinyl)dichloroborane, with smaller amounts of bis(2-chlorovinyl)chloroborane and tris(2-chlorovinyl)borane as byproducts datapdf.com.

Once formed, this compound can undergo exchange or disproportionation reactions to yield other valuable organoboranes. For example, the redistribution reaction between tris(2-chlorovinyl)borane and ethyldichloroborane produces (2-chlorovinyl)ethylchloroborane and bis(2-chlorovinyl)chloroborane datapdf.com. Similarly, (2-chlorovinyl)ethylchloroborane can undergo thermal disproportionation at elevated temperatures to form bis(2-chlorovinyl)ethylborane acs.org. These transformations highlight the compound's role as a flexible intermediate, enabling the synthesis of organoboranes with varied substituents and properties.

| Reactants | Product(s) | Reaction Type | Reference |

|---|---|---|---|

| Boron trichloride + Acetylene | This compound | Vinylation | datapdf.com |

| Tris(2-chlorovinyl)borane + Ethyldichloroborane | (2-chlorovinyl)ethylchloroborane + Bis(2-chlorovinyl)chloroborane | Exchange Reaction | datapdf.com |

| (2-chlorovinyl)ethylchloroborane (heated) | Bis(2-chlorovinyl)ethylborane | Disproportionation | acs.org |

Generation of Carbon-Carbon Double Bonds via β-Elimination

The structure of this compound is suitable for participating in β-elimination reactions, a fundamental process in organic chemistry for creating π bonds nih.gov. A β-elimination reaction involves the removal of two substituents from adjacent atoms, leading to the formation of a double or triple bond. The process is so named because the cleavage of the sigma bond occurs at the position beta (β) to the electron pair that initiates the transformation nih.govlibretexts.org.

In the context of organometallic chemistry, β-elimination typically involves the transfer of a group (often a hydrogen) from a ligand to the metal center, with the simultaneous formation of a π bond within the ligand libretexts.org. For a compound like this compound, a β-elimination pathway could theoretically lead to the formation of an alkyne. This would involve the removal of the chlorine atom from the vinyl group and the dichloroboryl group from the adjacent carbon. While specific documented examples of this precise β-elimination for this compound are not detailed in the provided research, the general principle of elimination reactions is well-established for similar halo-organometallic species nih.gov. The reaction is driven by the formation of a more stable π-system and the departure of a suitable leaving group.

Contributions to the Synthesis of Functionalized Organic Molecules

The versatility of this compound extends to its role in building more complex and functionalized organic molecules. The boron-chlorine bonds are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes it a valuable synthon for creating substituted vinylboranes, which are themselves important intermediates in organic synthesis, notably in cross-coupling reactions.

Research has shown that alkylhaloboranes are versatile intermediates for preparing organoboron compounds with one, two, or three boron-carbon bonds datapdf.com. By reacting this compound with organometallic reagents such as Grignard reagents or organolithium compounds, the chlorine atoms can be replaced with alkyl or aryl groups. This provides access to a diverse library of (2-chloroethenyl)boranes bearing different organic moieties. These resulting compounds can then be used in subsequent reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, thereby constructing more elaborate molecular architectures.

Precursor Roles in Boron Cluster Chemistry (e.g., Carboranes)

Boron clusters, particularly carboranes, are polyhedral cage structures composed of boron, carbon, and hydrogen atoms wikipedia.org. These clusters possess unique three-dimensional aromaticity and high thermal stability, making them subjects of intense research. The synthesis of dicarba-carboranes often involves the reaction of a boron hydride source, such as decaborane, with an alkyne, which provides the two carbon atoms for the cage framework wikipedia.org.

While direct synthesis of carboranes from this compound is not explicitly detailed, its structure as a B-C-C unit makes it a potential precursor for carborane synthesis. Vinylboranes can be considered as synthetic equivalents of alkynes in certain contexts. Furthermore, the presence of chlorine atoms on the boron can influence the reactivity and electronic properties, potentially guiding the cluster-forming reaction. Chlorinated boron compounds are significant in carborane chemistry, as demonstrated by the synthesis of 9,12-dichloro-ortho-carborane from the reaction of ortho-carborane with anhydrous aluminum chloride mdpi.com. This derivative is then used as a precursor for more complex structures like hexachloro derivatives of cobalt bis(dicarbollide) mdpi.com. This indicates that chlorinated organoboron compounds like this compound are relevant building blocks within the broader field of boron cluster chemistry.

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₂H₂BCl₃ | Primary subject; versatile intermediate |

| Boron trichloride | BCl₃ | Starting material for synthesis |

| Acetylene | C₂H₂ | Starting material for synthesis |

| Bis(2-chlorovinyl)chloroborane | C₄H₄BCl₃ | Product of exchange/vinylation |

| Tris(2-chlorovinyl)borane | C₆H₆BCl₃ | Product of vinylation/reactant |

| (2-chlorovinyl)ethylchloroborane | C₄H₇BCl₂ | Product of exchange reaction |

| Ethyldichloroborane | C₂H₅BCl₂ | Reactant for exchange reaction |

| Bis(2-chlorovinyl)ethylborane | C₆H₉BCl₂ | Product of disproportionation |

| ortho-Carborane | C₂B₁₀H₁₂ | Parent compound for chlorinated carboranes |

| 9,12-dichloro-ortho-carborane | C₂H₁₀B₁₀Cl₂ | Example of a chlorinated boron cluster |

| Aluminum chloride | AlCl₃ | Reagent in carborane chlorination |

| Cobalt bis(dicarbollide) (hexachloro derivative) | [Co(C₂B₉H₈Cl₃)₂]⁻ | Complex synthesized from chlorinated carborane |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Complementary Spectroscopic Techniques

Microwave Spectroscopy for Conformational Studies

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the absorption of microwave radiation, it is possible to determine with great accuracy the rotational constants of a molecule, which are inversely related to its moments of inertia. These moments of inertia are, in turn, dictated by the molecule's geometry and the spatial arrangement of its atoms. Consequently, microwave spectroscopy is a powerful tool for elucidating the conformational isomers of a compound and their relative stabilities.

For Dichloro(2-chloroethenyl)borane, microwave spectroscopy can be employed to investigate the rotational barriers around the B-C single bond. This rotation can give rise to different conformers, potentially including planar and non-planar forms. The analysis of the rotational spectrum would allow for the determination of the ground state geometry and, if populated, the geometries of higher energy conformers.

Table 1: Illustrative Rotational Constants for a Hypothetical Planar Conformer of a Vinylborane (B8500763) Derivative

| Rotational Constant | Value (MHz) |

| A | 10,000 |

| B | 3,500 |

| C | 2,600 |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from microwave spectroscopy.

The determination of these constants would enable the precise calculation of structural parameters such as bond lengths and angles in the gas phase.

X-ray Photoelectron Spectroscopy (XPS) in Boron Compound Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within a material. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment.

In the context of this compound, XPS can provide valuable information about the electronic environment of the boron, carbon, and chlorine atoms. The B 1s core-level binding energy is particularly sensitive to the nature of the substituents attached to the boron atom. The presence of electronegative chlorine atoms is expected to withdraw electron density from the boron atom, resulting in a higher B 1s binding energy compared to alkylboranes. The 2-chloroethenyl group will also influence the electronic structure.

While a specific XPS spectrum for this compound is not available, the analysis of related organoboron compounds provides a basis for predicting the expected binding energies. The B 1s peak for tricoordinate boron compounds typically appears in the range of 188-192 eV. The precise value for this compound would be influenced by the combined electron-withdrawing effects of the two chlorine atoms and the chloroethenyl group.

Table 2: Typical B 1s Binding Energy Ranges for Various Boron Compounds

| Compound Type | B 1s Binding Energy (eV) |

| Metal Borides | 186 - 188 |

| Boron-Carbon Compounds (e.g., B4C) | ~188 |

| Triorganoboranes | 188 - 190 |

| Boronic Esters | 191 - 193 |

| Boron Halides | 190 - 198 |

Note: This table presents typical binding energy ranges and can be used to estimate the expected position of the B 1s peak for this compound.

Analysis of the C 1s and Cl 2p regions would further contribute to a complete electronic characterization of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the crystal lattice and the molecular structure within it can be constructed. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles.

A single-crystal X-ray diffraction study of this compound would reveal its solid-state conformation, including the planarity of the molecule and the orientation of the 2-chloroethenyl group relative to the BCl2 moiety. It would also provide information on intermolecular interactions in the crystal lattice.

Although a specific crystal structure for this compound has not been reported in the reviewed literature, the crystallographic data of related organoboron halides can offer insights into the expected structural parameters. For instance, the crystal structure of [α-(dichloromethylsilyl)ethyl]dichloroborane-dimethylsulfide provides information on the geometry of a dichloroborane group attached to a carbon atom.

Table 3: Selected Bond Lengths and Angles from a Representative Dichloroborane Compound

| Parameter | Value |

| B-Cl Bond Length | ~1.80 Å |

| B-C Bond Length | ~1.58 Å |

| Cl-B-Cl Angle | ~118° |

| Cl-B-C Angle | ~121° |

Note: These values are based on a related dichloroborane compound and serve as an approximation for the expected values in this compound.

Such data is crucial for understanding the steric and electronic effects that govern the structure and reactivity of the molecule.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into the geometry, stability, and reactive nature of dichloro(2-chloroethenyl)borane.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT calculations for this compound are not extensively documented in publicly available literature, the electronic structure can be reliably inferred from studies on closely related compounds, such as dichlorovinylborane and other halogenated organoboranes.

The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry around the boron center. It possesses a vacant p-orbital, which makes it a potent Lewis acid. The key structural feature is the vinyl group, C₂H₂Cl, attached to the boron atom. The electronic properties are heavily influenced by the presence of three highly electronegative chlorine atoms—two attached to the boron (BCl₂) and one to the vinyl group (C-Cl).

These chlorine atoms exert strong electron-withdrawing inductive effects, which significantly increases the Lewis acidity of the boron center compared to non-halogenated vinylboranes. This enhanced electrophilicity is a defining characteristic of its reactivity. DFT calculations on similar systems reveal the distribution of electron density, highlighting the electron-deficient nature of the boron atom and the polarization of the B-C and B-Cl bonds.

The table below presents hypothetical, yet expected, structural parameters for this compound based on DFT calculations of analogous molecules like dichlorovinylborane. These parameters are crucial for understanding the molecule's geometry and steric profile.

| Parameter | Predicted Value | Comment |

|---|---|---|

| B-C Bond Length | ~1.54 Å | Shorter than a typical B-C single bond due to some π-character. |

| C=C Bond Length | ~1.34 Å | Typical length for a double bond, slightly influenced by substituents. |

| B-Cl Bond Length | ~1.75 Å | Characteristic of dichloroboryl groups. |

| C-Cl Bond Length | ~1.73 Å | Standard for a chlorine atom attached to an sp² carbon. |

| ∠ Cl-B-Cl Angle | ~118° | Angles around the sp² boron atom are close to 120°. |

| ∠ Cl-B-C Angle | ~121° |

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, including the characterization of high-energy transition states. For this compound, this is particularly relevant for understanding its behavior in reactions such as Diels-Alder cycloadditions and hydroborations.

Studies on the Diels-Alder reactions of dichlorovinylborane, a close analog, have been performed using DFT. These studies show that the reaction can proceed through different mechanisms, such as a concerted [4+2] cycloaddition or a [4+3] pathway, depending on the orientation of the reactants. The calculations help in mapping the potential energy surface of the reaction, identifying the transition structures (TSs), and calculating the activation energy barriers. The presence of the electron-withdrawing dichloroboryl group significantly enhances the dienophilicity of the vinyl group, accelerating the reaction.

For a hypothetical reaction, computational modeling would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a diene) and the expected products are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the transition state geometry connecting reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The table below summarizes typical data obtained from such a computational study for a

Synthesis and Reactivity of Dichloro 2 Chloroethenyl Borane Derivatives and Analogs

Bis(2-chloroethenyl)chloroborane and Tris(2-chloroethenyl)borane

The synthesis of bis(2-chloroethenyl)chloroborane and tris(2-chloroethenyl)borane can be achieved through the reaction of boron trichloride (B1173362) with chloroacetylene. These compounds are key precursors to other ethyl-substituted boranes through hydrogenation. acs.org

Detailed research findings indicate that the catalytic hydrogenation of these 2-chlorovinyl-substituted boranes leads to the formation of the corresponding ethyl-substituted boranes and hydrogen chloride. The reaction is typically carried out in the gas phase at temperatures between 50 and 100°C with palladium black as the catalyst. It has been observed that the reduction becomes progressively more challenging as the number of chlorovinyl groups on the boron atom increases. acs.org

For instance, the hydrogenation of bis(2-chloroethenyl)chloroborane yields diethylchloroborane, while the hydrogenation of tris(2-chloroethenyl)borane produces triethylborane (B153662). These reactions are notably exothermic, and side reactions can occur at temperatures exceeding 100°C due to the presence of liberated hydrogen chloride. acs.org

| Precursor | Hydrogenation Product | Yield (%) |

| Bis(2-chloroethenyl)chloroborane | Diethylchloroborane | 51 |

| Tris(2-chloroethenyl)borane | Triethylborane | 25 |

Table 1: Hydrogenation Products and Yields of Bis(2-chloroethenyl)chloroborane and Tris(2-chloroethenyl)borane. acs.org

(2-Chloroethenyl)alkylchloroboranes and Related Mixed Organoboranes

The synthesis of mixed organoboranes containing both 2-chloroethenyl and alkyl groups can be accomplished through similar synthetic strategies. An example is the preparation of (2-chloroethenyl)ethylchloroborane and bis(2-chlorovinyl)ethylborane. These mixed organoboranes also undergo hydrogenation to yield fully saturated alkylboranes. acs.org

The hydrogenation of (2-chloroethenyl)ethylchloroborane results in a high yield of diethylchloroborane. In contrast, the hydrogenation of bis(2-chlorovinyl)ethylborane to triethylborane proceeds with a lower yield, underscoring the increased difficulty of reduction with a greater number of chlorovinyl substituents. acs.org

| Precursor | Hydrogenation Product | Yield (%) |

| (2-Chloroethenyl)ethylchloroborane | Diethylchloroborane | 90 |

| Bis(2-chlorovinyl)ethylborane | Triethylborane | 30 |

Table 2: Hydrogenation Products and Yields of (2-Chloroethenyl)alkylchloroboranes. acs.org

Comparative Reactivity of β-Haloalkylboranes

While specific comparative studies on the reactivity of β-haloalkylboranes are not extensively detailed in the available literature, general principles of chemical reactivity can be applied. The reactivity of the carbon-halogen bond in these compounds is expected to follow the trend I > Br > Cl > F, which is the reverse of the bond strength. This suggests that β-iodoalkylboranes would be the most reactive in reactions involving the cleavage of the C-X bond, such as elimination or substitution reactions, followed by β-bromoalkylboranes and then β-chloroalkylboranes.

The nature of the Lewis acidic boron center can also influence the reactivity of the β-haloalkyl group. A more electron-deficient boron center would enhance the electrophilicity of the β-carbon, potentially increasing its susceptibility to nucleophilic attack or facilitating elimination reactions.

Borane (B79455) Adducts and Ligated Borane Chemistry (e.g., N-Heterocyclic Carbene Boranes)

N-Heterocyclic carbenes (NHCs) are potent Lewis bases that readily form stable adducts with a wide range of boranes. nih.gov These NHC-borane complexes are often highly stable crystalline solids that can be handled similarly to conventional organic compounds. scripps.edu Their stability allows for a rich and diverse chemistry that is distinct from that of the parent boranes. nih.gov

The synthesis of NHC-borane adducts is typically straightforward. A common method involves the deprotonation of an imidazolium (B1220033) salt precursor with a strong base to generate the free NHC in situ, which is then trapped by the addition of a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane dimethyl sulfide (B99878) complex (BMS). acs.org

A study on chiral NHC-borane adducts demonstrated that N-substituents on the NHC ring play a crucial role in the reactivity and structural properties of the resulting borane complexes. For example, the C-B bond length in NHC-borane adducts was found to be longer for those with N-(R)-chloroethyl substituents compared to those with vinyl substituents. acs.org This highlights the electronic and steric influence of the NHC framework on the borane center.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Transformations Involving Dichloro(2-chloroethenyl)borane

The development of novel catalytic transformations is a cornerstone of modern synthetic chemistry. While information directly detailing the use of this compound in novel catalytic cycles is limited, the broader context of boron chemistry suggests significant potential. Research is increasingly focused on designing transition metal-catalyzed reactions where organoboron compounds play a crucial role. For instance, new methods for C-X and C-H borylation are being explored, which could be adapted for substrates like this compound. mdpi.com The aim is to create more efficient and selective pathways for the synthesis of complex organic molecules.

Future research could focus on leveraging the unique electronic and steric properties of the 2-chloroethenyl group in catalytic processes. This could involve its participation in cross-coupling reactions, such as Suzuki-Miyaura type couplings, to form novel vinyl-substituted compounds. mdpi.com The development of catalysts that can selectively activate the C-B bond of this compound in the presence of other functional groups would be a significant advancement.

Advanced Computational Design of Boron-Containing Reagents

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new reagents and catalysts. numberanalytics.com In the context of boron chemistry, computational methods like Density Functional Theory (DFT) and ab initio calculations are used to predict the properties, reactivity, and stability of boron-containing compounds. numberanalytics.comnumberanalytics.com These tools can be applied to this compound to understand its electronic structure and reaction mechanisms in greater detail.

By modeling the interactions of this compound with various substrates and catalysts, researchers can design more efficient synthetic routes and predict the outcomes of reactions with high accuracy. numberanalytics.com For example, computational studies could help in the design of novel Lewis acids based on the this compound scaffold for specific catalytic applications. numberanalytics.com Furthermore, computational screening can accelerate the discovery of new boron-containing reagents with tailored properties for applications in materials science and drug discovery. numberanalytics.com

Exploration of Polymeric and Supramolecular Assemblies Incorporating Borane (B79455) Moieties

The incorporation of borane moieties into polymers and supramolecular assemblies is a rapidly growing area of materials science. rsc.orgresearchgate.net Boron-containing polymers can exhibit unique properties, such as thermal stability, photoluminescence, and chemical sensing capabilities. rsc.org While specific examples involving this compound are not yet prevalent, the fundamental principles of boron incorporation into larger structures are well-established.

Future research could explore the polymerization of vinylboranes derived from this compound to create novel polymers with tailored electronic and optical properties. Additionally, the Lewis acidic nature of the boron center in this compound could be exploited to form supramolecular assemblies through dative bonds with Lewis bases, such as nitrogen-containing ligands. nih.govacs.org These assemblies could find applications in areas such as host-guest chemistry, molecular sensing, and the development of self-healing materials. researchgate.net

Strategic Applications in Multi-Component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The unique reactivity of organoboron compounds makes them attractive candidates for the design of new MCRs.

This compound, with its multiple reactive sites (B-Cl and C-Cl bonds, and the vinyl group), is a promising building block for the development of novel MCRs. For instance, it could potentially participate in sequential cross-coupling reactions or act as a linchpin to bring together different molecular fragments. The development of such reactions would provide rapid access to diverse and complex molecular architectures.

Innovation in Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic organic chemistry, with a focus on developing environmentally friendly processes. rsc.orgelsevierpure.com This includes the use of less hazardous solvents, reducing waste, and improving energy efficiency.

Future research in the context of this compound will likely focus on developing greener synthetic routes to the compound itself and its derivatives. This could involve exploring solvent-free reaction conditions or the use of more benign solvents like deep eutectic solvents. rsc.orgelsevierpure.com Furthermore, developing catalytic methods that proceed with high atom economy and minimize the formation of byproducts will be a key area of innovation. The ultimate goal is to make the synthesis and application of this compound and other organoboron compounds more sustainable.

Q & A

Q. What strategies mitigate challenges in literature retrieval due to nomenclature variability for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.